5-Hydroxypicolinic acid hydrochloride

Description

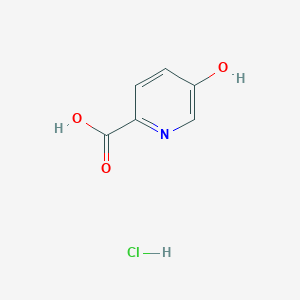

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-hydroxypyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h1-3,8H,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPZVNILDMNFDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Hydroxypicolinic Acid and Its Hydrochloride Form

Historical and Current Synthetic Routes to 5-Hydroxypicolinic Acid

The synthesis of 5-hydroxypicolinic acid can be achieved through several distinct pathways, each with its own set of advantages and challenges. These routes often involve the modification of pre-existing pyridine (B92270) rings or the construction of the ring from acyclic precursors.

Chemical Synthesis through Bromination of Pyridine Derivatives and Subsequent Hydroxylation

A common strategy for introducing a hydroxyl group onto an aromatic ring is through the nucleophilic substitution of a halogen. This can be applied to the synthesis of 5-hydroxypicolinic acid, typically involving the bromination of a suitable picolinic acid derivative followed by hydrolysis. While a direct, detailed procedure for 5-hydroxypicolinic acid via this route is not extensively documented in readily available literature, the principles can be inferred from analogous reactions. For instance, the hydrolysis of 5-bromoisophthalic acid to 5-hydroxyisophthalic acid in the presence of a copper catalyst demonstrates the feasibility of replacing an aromatic bromine with a hydroxyl group. google.com The availability of intermediates such as 5-bromo-3-hydroxypicolinic acid further suggests that brominated picolinic acids are viable precursors in such synthetic strategies. chemscene.comalfa-chemistry.com

The general two-step process would involve:

Bromination: A picolinic acid derivative is treated with a brominating agent to introduce a bromine atom at the 5-position of the pyridine ring.

Hydroxylation: The resulting 5-bromopicolinic acid derivative is then subjected to hydrolysis, often under basic conditions and sometimes with the aid of a catalyst, to replace the bromine atom with a hydroxyl group.

Oxidation-Based Approaches from Pyridine Precursors, including α-Picoline

Oxidation of an alkyl side chain on a pyridine ring is a fundamental method for the synthesis of pyridine carboxylic acids. The oxidation of α-picoline (2-methylpyridine) to picolinic acid (pyridine-2-carboxylic acid) is a well-established industrial process. google.com To obtain 5-hydroxypicolinic acid, this strategy would require a starting material that already possesses a hydroxyl group or a precursor group at the 5-position.

A plausible route would involve the oxidation of 5-hydroxy-2-methylpyridine. The methyl group would be oxidized to a carboxylic acid, yielding the desired 5-hydroxypicolinic acid. The choice of oxidizing agent is crucial to avoid unwanted side reactions on the hydroxyl-substituted ring.

| Starting Material | Oxidizing Agent | Product | Reference |

| β-Picoline | Air (V2O5/TiO2 catalyst) | Nicotinic Acid | google.com |

This table illustrates a related oxidation of a picoline derivative.

Multi-Step Synthesis Strategies from Simpler Pyridine Derivatives

Complex organic molecules like 5-hydroxypicolinic acid are often constructed through multi-step synthetic sequences that allow for precise control over the placement of functional groups. One documented approach involves the synthesis of the methyl ester of 5-hydroxypicolinic acid from 5-benzyloxy-2-pyridinecarboxylic acid methyl ester. prepchem.com This method utilizes a benzyl (B1604629) protecting group for the hydroxyl function, which is later removed by hydrogenation.

Another multi-step synthesis starts from 2-bromo-5-nitropyridine. chemicalbook.com This route involves several transformations to introduce the carboxylic acid and hydroxyl groups. A representative sequence is outlined below:

Reaction with dimethylsulfoxide.

Acid hydrolysis.

Reduction of the nitro group.

Diazotization followed by hydrolysis to introduce the hydroxyl group. chemicalbook.com

The Bohlmann-Rahtz pyridine synthesis, a method for creating substituted pyridines from enamines and ethynyl (B1212043) ketones, can also be adapted for multi-step syntheses of complex pyridine derivatives. beilstein-journals.orgnih.gov

| Precursor | Key Transformation | Product | Reference |

| 5-Benzyloxy-2-pyridinecarboxylic acid methyl ester | Hydrogenation (deprotection) | 5-Hydroxy-2-pyridinecarboxylic acid methyl ester | prepchem.com |

| 2-Bromo-5-nitropyridine | Multi-step sequence | 5-Hydroxypyridine-2-carboxylic acid | chemicalbook.com |

Enzymatic and Biocatalytic Syntheses of Hydroxylated Pyridine Carboxylic Acids

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. While the direct enzymatic synthesis of 5-hydroxypicolinic acid is not widely reported, the biosynthesis of the related compound, 3-hydroxypicolinic acid, has been successfully reconstituted in vitro. rsc.org This biosynthetic pathway utilizes L-lysine as a starting material and involves a series of enzymatic reactions catalyzed by an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase. rsc.org This research demonstrates that complex hydroxylated pyridine carboxylic acids can be produced through enzymatic cascades.

The study of microbial metabolism has also revealed that 3,6-dihydroxypicolinic acid is an intermediate in the breakdown of picolinic acid by certain microorganisms. nih.gov This highlights the existence of enzymes capable of hydroxylating the pyridine ring of picolinic acid, suggesting the potential for developing a biocatalytic process for 5-hydroxypicolinic acid.

Synthesis and Formation of 5-Hydroxypicolinic Acid Hydrochloride Salts

The hydrochloride salt of 5-hydroxypicolinic acid is a common form of this compound, often favored for its stability and solubility. nih.gov The formation of the hydrochloride salt is a straightforward acid-base reaction. Typically, 5-hydroxypicolinic acid is dissolved in a suitable solvent, and then treated with hydrochloric acid. The hydrochloride salt then precipitates from the solution and can be isolated by filtration.

A general procedure for the formation of a hydrochloride salt of a pyridine derivative involves treating a solution of the free base in a water-immiscible solvent with anhydrous hydrochloric acid. google.com The resulting salt can then be collected.

| Starting Material | Reagent | Product | Reference |

| 5-Hydroxypicolinic acid | Hydrochloric Acid (HCl) | This compound | nih.govgoogle.com |

Advancements in Sustainable and Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact and improve efficiency. researchgate.netacs.org These approaches focus on the use of greener solvents, catalysts, and energy sources.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.govresearchgate.netacs.org The Bohlmann-Rahtz pyridine synthesis, for example, can be efficiently carried out in a continuous flow microwave reactor. beilstein-journals.orgnih.gov Such techniques could be applied to the synthesis of 5-hydroxypicolinic acid to create a more sustainable process.

The use of biocatalysis, as discussed in section 2.1.4, is another cornerstone of green chemistry. The development of an enzymatic route to 5-hydroxypicolinic acid would offer significant environmental benefits over traditional chemical methods by operating under mild conditions and reducing the generation of hazardous waste.

Furthermore, the development of one-pot multicomponent reactions for the synthesis of pyridine derivatives represents a green and efficient strategy. nih.govacs.org These reactions minimize the number of synthetic steps and purification stages, leading to a more atom-economical and environmentally friendly process.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Hydroxypicolinic Acid Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 5-Hydroxypicolinic acid hydrochloride, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the arrangement of atoms on the pyridine (B92270) ring.

In the hydrochloride salt, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This protonation significantly influences the electronic environment of the ring, leading to a downfield shift (deshielding) of the attached protons and carbons compared to the free base. The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would display distinct signals for the three aromatic protons on the pyridine ring, in addition to exchangeable protons from the hydroxyl, carboxylic acid, and pyridinium N-H groups. The ¹³C NMR spectrum provides complementary data, showing signals for each of the six unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

Based on established chemical shift principles and data from analogous compounds, the following assignments for this compound can be predicted. researchgate.netrsc.orgthieme-connect.delibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H3 | ~7.5 - 7.7 | Doublet (d) | ~125 - 130 |

| H4 | ~8.0 - 8.2 | Doublet of doublets (dd) | ~135 - 140 |

| H6 | ~8.4 - 8.6 | Doublet (d) | ~145 - 150 |

| COOH | ~13.0 - 14.0 | Broad Singlet (br s) | ~165 - 170 |

| OH | ~10.0 - 11.0 | Broad Singlet (br s) | ~155 - 160 (C5) |

| N⁺-H | ~14.0 - 15.0 | Broad Singlet (br s) | N/A |

| C2 | N/A | N/A | ~148 - 152 |

Note: Predicted values are based on the analysis of similar structures and are subject to solvent and concentration effects.

Mass Spectrometry Techniques in Structural Confirmation and Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for confirming the molecular weight of a compound and can be coupled with chromatography for purity analysis.

While isomers of hydroxypicolinic acid, such as 3-Hydroxypicolinic acid, are famously used as matrices for the MALDI-MS analysis of large biomolecules like oligonucleotides, the technique can also be used to analyze the compound itself. medchemexpress.commedchemexpress.comresearchgate.netumich.edu In a typical MALDI-TOF analysis of this compound, the compound would be co-crystallized with a suitable matrix and irradiated with a laser.

In positive ion mode, the analyte would be expected to lose the hydrochloride and become protonated, yielding a pseudomolecular ion [M+H]⁺ corresponding to the free base (C₆H₅NO₃). The high-resolution capabilities of TOF analyzers allow for the determination of the ion's exact mass, which can be compared against the theoretical value to confirm its elemental composition.

Free Base (C₆H₅NO₃) Molecular Weight: 139.11 g/mol sigmaaldrich.comsigmaaldrich.com

Hydrochloride Salt (C₆H₆ClNO₃) Molecular Weight: 175.57 g/mol nih.gov

Expected Ion [M+H]⁺ (C₆H₆NO₃⁺): Theoretical m/z = 140.0393

Analysis of the related isomer, 3-Hydroxypicolinic acid, in negative ion mode MALDI-TOF has shown a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 138.01857, demonstrating the utility of this technique for structural confirmation. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is the benchmark for assessing the purity and confirming the identity of pharmaceutical compounds and research chemicals. chromatographytoday.comnih.gov An LC system separates the sample's components based on their physicochemical properties (e.g., polarity) before they enter the mass spectrometer for detection.

For this compound, a reversed-phase high-performance liquid chromatography (HPLC) method would typically be employed. The compound would be eluted from the column and introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source. The MS detector would be set to monitor for the mass-to-charge ratio of the protonated free base (m/z ≈ 140.04).

The resulting chromatogram provides a quantitative measure of purity. The peak area of 5-Hydroxypicolinic acid is compared to the total area of all detected peaks. This method is highly sensitive and can detect trace-level impurities that may have resulted from the synthesis or degradation of the compound, ensuring the quality and reliability of the material. lcms.cz

Vibrational Spectroscopies for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule and the nature of its chemical bonds by probing their vibrational frequencies. upenn.edu

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. For this compound, the IR spectrum is characterized by the distinct vibrations of the carboxylic acid, hydroxyl group, and the pyridinium ring. libretexts.orgvscht.cz

The carboxylic acid group gives rise to a very broad O-H stretching band, typically centered around 3000 cm⁻¹, which often overlaps with C-H stretching signals. orgchemboulder.com A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is also prominent. researchgate.netyoutube.com The phenolic O-H and the pyridinium N⁺-H stretches also contribute to the broad absorption in the high-frequency region. iosrjournals.org

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 3300 - 2500 | Broad, Strong |

| N⁺-H Stretch (Pyridinium) | ~3200 - 2800 | Broad, Medium |

| Aromatic C-H Stretch | ~3100 - 3000 | Medium |

| C=O Stretch (Carbonyl) | 1760 - 1690 | Strong |

| C=C and C=N Ring Stretching | 1620 - 1450 | Medium-Strong |

| O-H Bend | 1440 - 1395 | Medium |

| C-O Stretch (Carboxylic Acid/Phenol) | 1320 - 1210 | Strong |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. libretexts.org A key advantage of Raman is its excellent sensitivity to non-polar bonds and symmetric vibrations, such as the breathing modes of aromatic rings. Water is a weak Raman scatterer, making it a suitable solvent for analysis.

The Raman spectrum of this compound would be expected to show strong signals corresponding to the vibrations of the pyridine ring. Studies on the parent compound, picolinic acid, show that protonation of the pyridine nitrogen (as in the hydrochloride salt) causes significant shifts in the Raman bands. researchgate.net For instance, the trigonal ring breathing mode (ν₁₂) shifts to a higher wavenumber upon protonation. researchgate.net The spectrum would also feature bands for the carbonyl group and other characteristic vibrations. scispace.commdpi.com

Table 3: Predicted Key Raman Shifts for this compound

| Vibrational Mode Assignment | Expected Raman Shift (cm⁻¹) |

|---|---|

| C=O Stretch | ~1700 - 1730 |

| Ring Stretch (ν₈ₐ) | ~1610 - 1630 |

| Ring Stretch (ν₈ᵦ) | ~1570 - 1590 |

| Trigonal Ring Breathing (ν₁₂) | ~1030 - 1050 |

| Ring Breathing (ν₁) | ~1000 - 1020 |

X-ray Diffraction Studies of 5-Hydroxypicolinic Acid and its Hydrochloride Salts

Following a comprehensive search of publicly available scientific literature and crystallographic databases, detailed experimental data from X-ray diffraction studies for this compound could not be located. Consequently, a full analysis of its crystal structure, potential polymorphism, and specific intermolecular hydrogen bonding networks is not possible at this time.

Similarly, a complete, published crystal structure determination for the parent compound, 5-Hydroxypicolinic acid, was not found in the performed search. While information on related compounds, such as other isomers or derivatives of hydroxypicolinic acid, is available, this data does not allow for a direct and accurate structural elucidation of the specific compound requested.

Crystal Structure Analysis and Investigation of Polymorphism

A definitive crystal structure analysis for this compound, which would include determination of its crystal system, space group, and unit cell dimensions, is contingent upon successful single-crystal X-ray diffraction experiments. Such an analysis would be the foundational step to understanding the three-dimensional arrangement of the ions in the crystal lattice.

Furthermore, the investigation of polymorphism—the ability of a compound to exist in more than one crystalline form—requires extensive screening under various crystallization conditions. As no primary crystallographic data for this compound has been reported, there is currently no information regarding the existence of any polymorphs for this salt.

Elucidation of Intermolecular Hydrogen Bonding Networks and Supramolecular Assembly

The formation of a hydrochloride salt introduces a chloride anion and protonates the 5-hydroxypicolinic acid molecule, likely at the pyridine nitrogen atom. This would significantly alter the hydrogen bonding capabilities compared to the free acid. The protonated pyridine nitrogen, the carboxylic acid group, and the hydroxyl group would all serve as potential hydrogen bond donors. The chloride ion, along with the carbonyl oxygen and the hydroxyl oxygen, would act as hydrogen bond acceptors.

Computational Chemistry and Molecular Modeling Investigations of 5 Hydroxypicolinic Acid Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of 5-Hydroxypicolinic acid and predicting its chemical reactivity. academicjournals.org These calculations provide access to the molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding a molecule's ability to donate or accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily excited, implying higher reactivity. From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify various aspects of the molecule's reactive nature. asrjetsjournal.org These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (σ), and the electrophilicity index (ω). asrjetsjournal.orgmdpi.com

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. A higher chemical potential indicates greater reactivity. asrjetsjournal.org

Chemical Hardness (η) and Softness (σ): Hardness is the resistance of a molecule to exchange electron density with its environment, while softness is the reciprocal of hardness. asrjetsjournal.org Hard molecules have a large HOMO-LUMO gap, whereas soft molecules have a small gap.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, measuring its stabilization in energy upon acquiring additional electronic charge from the surroundings. asrjetsjournal.org

These computational approaches allow for a detailed prediction of how 5-Hydroxypicolinic acid will behave in chemical reactions, identifying the most likely sites for nucleophilic or electrophilic attack.

| Quantum Chemical Descriptor | Formula | Predicted Chemical Insight |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability; region of nucleophilic reactivity. |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability; region of electrophilic reactivity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical stability; a smaller gap implies higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons; related to electronegativity. asrjetsjournal.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. asrjetsjournal.org |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the propensity of a species to accept electrons. asrjetsjournal.org |

Conformational Analysis and Tautomerism Studies of 5-Hydroxypicolinic Acid

Like other hydroxypyridine derivatives, 5-Hydroxypicolinic acid can exist in different tautomeric forms. researchgate.net Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. For 5-Hydroxypicolinic acid, the primary tautomeric equilibrium involves the enol form (the hydroxypyridine structure) and the keto form (a pyridone structure). Furthermore, the presence of both an acidic carboxylic group and a basic pyridine (B92270) nitrogen allows for the possibility of a zwitterionic form, where the carboxylic proton has transferred to the nitrogen atom.

Computational methods are essential for studying these tautomeric equilibria. researchgate.net By performing high-level quantum chemical calculations, the relative energies of each tautomer can be determined, allowing for the prediction of the most stable form in the gas phase. nih.gov The calculations can also be extended to include solvent effects, which can significantly influence the position of the tautomeric equilibrium. researchgate.net For instance, polar solvents may preferentially stabilize the more polar zwitterionic or keto forms over the enol form.

In addition to identifying the most stable tautomer, computational analysis can map the potential energy surface for the interconversion between forms. This involves locating the transition state structures for the proton transfer reactions and calculating the associated energy barriers. researchgate.net This information provides insight into the kinetics of the tautomerization process. Conformational analysis further explores the rotational isomers (conformers) associated with the orientation of the carboxyl and hydroxyl groups, identifying the lowest energy arrangement of the molecule.

| Tautomeric Form | Key Structural Feature | Computational Investigation Focus |

|---|---|---|

| Enol Form | -OH group on the pyridine ring. | Calculation of relative thermodynamic stability. |

| Keto Form | Carbonyl group (C=O) in the ring; N-H bond. | Determination of relative energy compared to the enol form. |

| Zwitterionic Form | Deprotonated carboxyl group (-COO-) and protonated ring nitrogen (N+-H). | Assessment of stability, especially in polar solvents. |

Molecular Dynamics Simulations to Elucidate Molecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion and interactions on a femtosecond-to-microsecond timescale. nih.gov

For 5-Hydroxypicolinic acid hydrochloride, an MD simulation would typically involve placing the molecule in a simulation box filled with an explicit solvent, such as water, to mimic physiological or experimental conditions. The simulation would reveal how the molecule interacts with its surroundings. Key analyses from these simulations include:

Solvation Structure: The arrangement of water molecules around the solute can be characterized using the Radial Distribution Function (RDF), which provides information on the structure and stability of the hydration shells around different parts of the molecule.

Hydrogen Bonding: MD simulations can track the formation and breaking of hydrogen bonds between the molecule and solvent, as well as intermolecular hydrogen bonds between two or more molecules of 5-Hydroxypicolinic acid. dovepress.com

Conformational Dynamics: The simulation tracks the flexibility of the molecule, including the rotation of the carboxylic acid and hydroxyl groups, and the transitions between different stable conformations. researchgate.net The Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often calculated to assess the stability of the molecule's conformation and the flexibility of its constituent atoms, respectively. dovepress.com

These simulations provide a detailed, atomistic understanding of how this compound behaves in solution, which is crucial for interpreting its physical properties and biological activity.

| MD Simulation Analysis | Information Obtained |

|---|---|

| Root Mean Square Deviation (RMSD) | Assesses the structural stability of the molecule's conformation over time. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of different regions or atoms within the molecule. researchgate.net |

| Radial Distribution Function (RDF) | Characterizes the structure of the solvent shell around specific atoms or functional groups. dovepress.com |

| Hydrogen Bond Analysis | Quantifies the dynamics (lifetimes, number) of intermolecular and solute-solvent hydrogen bonds. dovepress.com |

| Solvent Accessible Surface Area (SASA) | Measures the exposure of the molecule to the solvent, indicating changes in conformation or aggregation. mdpi.com |

Computational Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure and identity of a synthesized compound. researchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. The resulting computed spectrum can be compared with experimental Fourier-Transform Infrared (FTIR) and Raman spectra, aiding in the assignment of specific spectral peaks to the corresponding molecular vibrations (e.g., C=O stretch, O-H bend). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate chemical shifts that are often in excellent agreement with experimental values, helping to resolve ambiguities in spectral interpretation. academicjournals.org

Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. nih.gov This allows for the simulation of the UV-Visible absorption spectrum, providing insight into the electronic transitions responsible for the observed absorption bands, which are often related to π→π* or n→π* transitions within the aromatic system. nih.gov

This synergy between computational prediction and experimental measurement provides a robust framework for the structural elucidation of this compound.

| Spectroscopic Technique | Computational Method | Predicted Properties |

|---|---|---|

| Infrared (IR) & Raman | DFT Frequency Calculation | Vibrational frequencies, intensities, and normal modes. researchgate.net |

| NMR (¹H, ¹³C) | DFT with GIAO method | Isotropic chemical shifts. academicjournals.org |

| UV-Visible | Time-Dependent DFT (TD-DFT) | Excitation energies (λmax), oscillator strengths, and nature of electronic transitions. nih.gov |

Biological and Biochemical Mechanisms of Action and Metabolism

Enzyme Inhibition and Modulation Studies

Scientific studies detailing the specific inhibitory or modulatory effects of 5-Hydroxypicolinic acid on particular enzyme targets are not extensively covered in the available research. The following sections are based on the general principles of enzyme inhibition, as direct studies on this compound are not specified.

Identification of Target Enzymes and Characterization of Inhibition Kinetics

There is no specific information available in the provided search results identifying target enzymes that are inhibited by 5-Hydroxypicolinic acid or characterizing its inhibition kinetics (e.g., Ki, IC50 values).

Mechanistic Investigations of Enzyme-Inhibitor Binding and Action

Without identified target enzymes, mechanistic investigations into how 5-Hydroxypicolinic acid binds to and inhibits enzyme action have not been detailed in the available literature.

Microbial Degradation Pathways of 5-Hydroxypicolinic Acid

The microbial breakdown of 5-Hydroxypicolinic acid (5HPA) is a well-documented process, with several bacterial species capable of utilizing it as a primary source of carbon and energy. These organisms have evolved sophisticated enzymatic and genetic systems to catabolize this pyridine (B92270) derivative.

Characterization of Degrading Microorganisms, including Alcaligenes faecalis JQ135 and Pusillimonas sp. 5HP

Two notable microorganisms have been identified and characterized for their ability to degrade 5HPA:

Alcaligenes faecalis JQ135 : This bacterium is capable of metabolizing 5HPA. Research has led to the identification of the specific gene cluster responsible for the degradation pathway nih.govnih.gov.

Pusillimonas sp. 5HP : Isolated from soil, this bacterial strain can utilize 5HPA as the sole source of carbon and energy for growth. Its capabilities also extend to the degradation of other pyridine derivatives, such as 3-hydroxypyridine and nicotinic acid, with bioconversion analyses showing that these compounds are degraded via the same intermediate, 2,5-dihydroxypyridine nih.gov.

Identification and Functional Analysis of Key Catabolic Enzymes (e.g., HpaM monooxygenase, dioxygenases, isomerases)

The catabolism of 5HPA involves a series of enzymatic reactions that break down the pyridine ring. In Pusillimonas sp. 5HP, the initial step is catalyzed by a novel enzyme, 5-hydroxypicolinate 2-monooxygenase, which requires O₂, NADH, and FAD to convert 5HPA into 2,5-dihydroxypyridine through oxidative decarboxylation nih.gov.

In Alcaligenes faecalis JQ135, a complete pathway has been proposed, involving several key enzymes encoded by the hpa operon researchgate.net:

HpaM (5-hydroxypicolinic acid 2-monooxygenase) : A FAD-dependent monooxygenase that catalyzes the initial ortho-decarboxylative hydroxylation of 5HPA to produce 2,5-dihydroxypyridine (2,5-DHP) researchgate.net.

HpaX (2,5-dihydroxypyridine 5,6-dioxygenase) : This enzyme further acts on 2,5-DHP researchgate.net.

HpaD (N-formylmaleamic acid deformylase) : Involved in the subsequent step of the degradation pathway researchgate.net.

HpaF (maleamic acid amidohydrolase) : Continues the breakdown of the intermediate metabolites researchgate.net.

MaiA (maleic acid cis-trans isomerase) : This isomerase plays a crucial role in the metabolism of 5HPA, as well as nicotinic and picolinic acids, funneling the products into the tricarboxylic acid (TCA) cycle researchgate.net.

Below is an interactive table summarizing the key catabolic enzymes involved in 5HPA degradation.

| Enzyme Name | Abbreviation | Function | Organism |

| 5-hydroxypicolinate 2-monooxygenase | HpaM | Oxidative decarboxylation / ortho decarboxylative hydroxylation of 5HPA to 2,5-dihydroxypyridine | Pusillimonas sp. 5HP, Alcaligenes faecalis JQ135 |

| 2,5-dihydroxypyridine 5,6-dioxygenase | HpaX | Acts on 2,5-dihydroxypyridine | Alcaligenes faecalis JQ135 |

| N-formylmaleamic acid deformylase | HpaD | Intermediate metabolism | Alcaligenes faecalis JQ135 |

| maleamic acid amidohydrolase | HpaF | Intermediate metabolism | Alcaligenes faecalis JQ135 |

| maleic acid cis-trans isomerase | MaiA | Isomerization of maleic acid | Alcaligenes faecalis JQ135 |

Genetic Regulation of Catabolic Operons, focusing on the hpa operon and HpaR repressor

The genetic machinery for 5HPA degradation in Alcaligenes faecalis JQ135 is organized into a gene cluster known as the hpa operon nih.govresearchgate.net. The expression of this operon is under the control of a sophisticated regulatory mechanism.

The transcription of the hpa operon is negatively regulated by a repressor protein named HpaR , which belongs to the TetR family of regulators nih.govnih.gov. The regulatory mechanism has several unique features:

Repressor Binding : The HpaR protein binds to two specific and independent sites within the promoter region of the hpa operon. These binding sites feature partially palindromic sequences that are complementary to each other nih.govnih.gov.

Inducer : 5-Hydroxypicolinic acid itself functions as the inducer molecule. When 5HPA is present, it acts as a ligand, binding directly to the HpaR repressor nih.govnih.gov.

Derepression : The binding of 5HPA to HpaR prevents the repressor from attaching to the promoter DNA. This releases the repression and allows for the transcription of the hpa operon's catabolic genes to proceed, enabling the bacterium to degrade the compound nih.govnih.gov.

This regulatory circuit ensures that the energy-intensive production of degradation enzymes only occurs when the target substrate, 5HPA, is available in the environment.

Identification and Characterization of Intermediate Metabolites in Degradation Pathways

The microbial degradation of 5-hydroxypicolinic acid has been a subject of scientific investigation, leading to the identification of several key intermediate metabolites. Studies on different bacterial strains have elucidated distinct pathways for its catabolism.

In a study involving Pusillimonas sp., a bacterium capable of utilizing 5-hydroxypicolinic acid as its sole source of carbon and energy, a crucial intermediate metabolite was identified as 2,5-dihydroxypyridine. The degradation process is initiated by the enzyme 5-hydroxypicolinate 2-monooxygenase, which catalyzes the oxidative decarboxylation of 5-hydroxypicolinic acid to form 2,5-dihydroxypyridine. This enzymatic activity is dependent on the presence of O₂, NADH, and FAD.

A more detailed degradation pathway has been proposed for Alcaligenes faecalis JQ135. In this bacterium, the metabolism of 5-hydroxypicolinic acid also commences with its conversion to 2,5-dihydroxypyridine, a reaction catalyzed by the enzyme 5-hydroxypicolinic acid 2-monooxygenase (HpaM). Subsequently, 2,5-dihydroxypyridine is further metabolized by 2,5-dihydroxypyridine 5,6-dioxygenase (HpaX). This leads to the formation of N-formylmaleamic acid, which is then acted upon by N-formylmaleamic acid deformylase (HpaD) to yield maleamic acid. The pathway continues with the conversion of maleamic acid by maleamic acid amidohydrolase (HpaF). A key enzyme in this pathway is maleic acid cis-trans isomerase (MaiA), which is considered pivotal for the metabolism of 5-hydroxypicolinic acid. The final products of this degradation pathway eventually enter the tricarboxylic acid (TCA) cycle. researchgate.net

The following table summarizes the key enzymes and intermediate metabolites involved in the degradation of 5-hydroxypicolinic acid in Alcaligenes faecalis JQ135.

| Enzyme | Abbreviation | Intermediate Metabolite |

| 5-hydroxypicolinic acid 2-monooxygenase | HpaM | 2,5-dihydroxypyridine |

| 2,5-dihydroxypyridine 5,6-dioxygenase | HpaX | N-formylmaleamic acid |

| N-formylmaleamic acid deformylase | HpaD | Maleamic acid |

| Maleamic acid amidohydrolase | HpaF | Maleic acid |

| Maleic acid cis-trans isomerase | MaiA | Fumaric acid |

Fundamental Interactions with Biological Macromolecules

Ligand Binding Studies with Proteins and Nucleic Acids

Currently, there is a limited body of publicly available scientific literature detailing specific ligand binding studies of 5-hydroxypicolinic acid hydrochloride with proteins and nucleic acids. While general principles of protein-ligand and nucleic acid-ligand interactions are well-established, dedicated research focusing on this particular compound is not extensively documented.

General methodologies for studying such interactions include techniques like isothermal titration calorimetry, surface plasmon resonance, and various spectroscopic methods to determine binding affinities and kinetics. For nucleic acids, interactions can be investigated through methods such as footprinting assays and electrophoretic mobility shift assays. However, the application of these techniques to this compound has not been prominently reported in the reviewed literature.

General Roles in Biological Systems and Nutrient Metabolism

The known biological role of 5-hydroxypicolinic acid is primarily centered on its involvement as a catabolite in microbial metabolism. Certain bacteria, such as Pusillimonas sp. and Alcaligenes faecalis, are capable of utilizing 5-hydroxypicolinic acid as a sole source of carbon and energy, indicating its role as a nutrient for these microorganisms. researchgate.net

Beyond this, its broader roles in other biological systems and its impact on general nutrient metabolism are not well-characterized in the available scientific literature. As a hydroxy-substituted pyridinecarboxylic acid, it belongs to a class of compounds that can have diverse biological activities. However, specific functions of this compound within larger metabolic networks or as a signaling molecule have not been extensively elucidated. Further research is required to fully understand its potential interactions and effects within more complex biological systems.

Coordination Chemistry and Metal Complexation of 5 Hydroxypicolinic Acid As a Ligand

Ligand Design and Chelating Properties of 5-Hydroxypicolinic Acid

The design of 5-Hydroxypicolinic acid as a ligand is centered around its ability to act as a multidentate chelator, primarily through its nitrogen and oxygen donor atoms. This arrangement is fundamental to its capacity to form stable complexes with a wide range of metal ions.

5-Hydroxypicolinic acid typically functions as a bidentate N,O-chelating ligand. Coordination with a metal ion occurs through the nitrogen atom of the pyridine (B92270) ring and the deprotonated oxygen atom of the carboxylate group. This forms a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry. The hydroxyl group at the 5-position does not usually participate directly in the primary chelation but influences the electronic properties of the aromatic ring, thereby modulating the stability and reactivity of the resulting metal complex. This type of bidentate (O,O)-coordination is crucial for the formation of stable metallocycles that define the structural and electronic characteristics of the complexes. mdpi.com

The coordination behavior of 5-Hydroxypicolinic acid is highly dependent on the pH of the solution. The ligand possesses multiple ionizable protons: one on the carboxylic acid group, one on the phenolic hydroxyl group, and a potential protonation site on the pyridine nitrogen. The state of protonation, or speciation, dictates the ligand's availability and mode of binding to a metal ion.

Low pH (Acidic): At very acidic pH values, the ligand is fully protonated. The carboxylic acid, hydroxyl group, and pyridine nitrogen are all protonated, making the ligand less available to act as a nucleophilic chelator.

Intermediate pH (Weakly Acidic to Neutral): As the pH increases, the carboxylic acid group is the first to deprotonate, forming a carboxylate. This is the crucial step that enables the primary N,O-chelation. The formation of coordination compounds is often favored in this pH range, where the ligand exists as a monoanion. mdpi.com

High pH (Alkaline): At higher pH values, the phenolic hydroxyl group also deprotonates. This can potentially lead to different coordination modes or the formation of polynuclear complexes where the phenolate oxygen acts as a bridging ligand.

The stoichiometry of the resulting metal complexes can also be influenced by pH. mdpi.com Studies on related systems have shown that changes in pH can even provoke the translocation of metal ions between different coordination sites on a ligand. nih.gov Therefore, precise control of pH is essential for the synthesis of specific metal complexes with desired structures and properties. mdpi.com

Synthesis and Detailed Characterization of Metal Complexes

The synthesis of metal complexes with 5-Hydroxypicolinic acid typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to facilitate deprotonation of the ligand. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

5-Hydroxypicolinic acid and its derivatives form stable complexes with a range of transition metals, including those with significant applications in medicine and catalysis.

Palladium(II) and Platinum(II): As d⁸ metal ions, Palladium(II) and Platinum(II) have a strong preference for forming four-coordinate, square planar complexes. nih.gov The synthesis of these complexes often involves reacting K₂PdCl₄ or K₂PtCl₄ with the deprotonated ligand. These complexes are of interest for their potential as anticancer agents and catalysts. uva.esmdpi.comnih.gov

Rhenium(V): Rhenium in the +5 oxidation state, often as part of a Re(V)-oxo ([Re=O]³⁺) or Re(V)-nitrido ([Re≡N]²⁺) core, readily forms complexes with chelating ligands containing oxygen and nitrogen donors. nih.gov These cores typically form five-coordinate, square pyramidal complexes where the chelating ligands occupy the four positions at the base of the pyramid. nih.gov Such complexes are investigated for their potential use in radiopharmaceuticals. nih.gov

Vanadium(V): Vanadium(V) complexes, particularly those containing the dioxidovanadium(V) ([VO₂]⁺) core, have been synthesized with various picolinic acid derivatives. scispace.comgoogle.com These complexes often exhibit octahedral geometry, with two picolinate ligands binding in a bidentate fashion to the vanadium center. They are primarily studied for their potential insulin-mimetic and antidiabetic properties. google.com

Table 1: Summary of Metal Complex Formation

| Metal Ion | Typical Oxidation State | Common Core | Expected Coordination Number | Common Geometry |

|---|---|---|---|---|

| Palladium | +2 | Pd(II) | 4 | Square Planar |

| Platinum | +2 | Pt(II) | 4 | Square Planar |

| Rhenium | +5 | [Re=O]³⁺ or [Re≡N]²⁺ | 5 | Square Pyramidal |

| Vanadium | +5 | [VO₂]⁺ | 6 | Octahedral |

The geometry of a metal complex is determined by the coordination number and the electronic configuration of the central metal ion. libretexts.orgyoutube.com

Square Planar: This geometry is characteristic of Pd(II) and Pt(II) complexes with 5-Hydroxypicolinic acid. The four-coordinate environment is strongly favored by the d⁸ electronic configuration of these metals. libretexts.org

Square Pyramidal: Rhenium(V) complexes containing an oxo or nitrido ligand typically adopt this five-coordinate geometry. The strong π-bonding of the Re=O or Re≡N group results in a distortion that moves the metal atom out of the basal plane defined by the four donor atoms of the other ligands. nih.gov

Octahedral: Vanadium(V) complexes, with a d⁰ electron configuration, commonly form six-coordinate octahedral complexes. For example, a [VO₂(ligand)₂] type complex will have the two oxo groups and the two bidentate 5-Hydroxypicolinate ligands arranged around the central vanadium atom in an octahedral fashion. scispace.comgoogle.com

The specific arrangement of ligands (e.g., cis vs. trans isomers) can lead to further structural diversity, which can have a significant impact on the biological activity and chemical reactivity of the complex. google.com

Advanced Research Applications of Metal Complexes Derived from 5-Hydroxypicolinic Acid

The metal complexes of 5-Hydroxypicolinic acid are the subject of advanced research due to their potential applications in various scientific fields. The ability to fine-tune the properties of the complex by modifying the metal center or the ligand structure makes them attractive candidates for targeted applications.

Catalysis: Palladium complexes, including those with picolinate-type ligands, are well-known for their catalytic activity, particularly in C-H bond activation and cross-coupling reactions, which are fundamental processes in organic synthesis. uva.es

Medicinal Chemistry:

Anticancer Agents: Platinum(II) complexes are cornerstones of cancer chemotherapy. Research is focused on developing new platinum and palladium complexes with picolinate ligands to overcome issues of drug resistance and reduce side effects associated with drugs like cisplatin. mdpi.comscience.gov

Antidiabetic Agents: Vanadium complexes have been extensively studied for their ability to mimic the action of insulin, making them potential therapeutic agents for the treatment of diabetes mellitus. scispace.comgoogle.com

Antimicrobial Agents: Metal complexes, including those of Rhenium, are being explored as a new class of antimicrobial agents to combat the rise of drug-resistant bacteria. nih.gov

Radiopharmaceuticals: Rhenium-188 is a medically useful radioisotope, and stable Re(V) complexes with chelating ligands like 5-Hydroxypicolinic acid can serve as platforms for the development of targeted radiotherapeutic agents. nih.gov

The diverse applications underscore the importance of 5-Hydroxypicolinic acid as a versatile ligand in the design of functional metal complexes for catalysis and medicine.

Catalytic Activity in Organic Transformations

Metal complexes incorporating hydroxypicolinic acid and its structural analogues have demonstrated significant potential as catalysts in various organic transformations, particularly in oxidation reactions. The ligand framework can stabilize high-valent metal centers and mediate electron transfer processes that are crucial for catalytic cycles.

Vanadium complexes, for instance, have been a key area of research. Oxovanadium(V) complexes with ligands structurally similar to 5-hydroxypicolinic acid, such as substituted quinolin-8-olates, have been shown to be highly active catalysts for the oxidation of inert alkanes using hydrogen peroxide (H₂O₂) as the oxidant. nih.gov These reactions are noteworthy for their ability to functionalize C-H bonds under relatively mild conditions. In one study, various monomeric oxovanadium(V) complexes were synthesized and tested in the oxidation of cyclohexane in aqueous acetonitrile (B52724). The results indicated high catalytic activity, producing alkyl hydroperoxides with significant yields and turnover numbers (TONs). nih.gov The mechanism is proposed to involve the formation of hydroxyl radicals (HO•) as the active oxidizing species, with the quinolin-8-olate ligand playing a "noninnocent" role, facilitating the activation of H₂O₂ without a change in the metal's oxidation state. nih.gov

Palladium complexes also show promise. The related ligand 6-hydroxypicolinic acid has been studied as a "cooperating ligand" in palladium-mediated C-H activation of arenes. uva.es When deprotonated, the ligand chelates to the palladium center, and the pyridone moiety is believed to assist in the C-H cleavage step. This approach has been applied to the direct arylation of arenes, although challenges related to catalyst efficiency and byproduct formation remain. uva.es Similarly, the catalytic activity of manganese can be significantly enhanced by picolinic acid (a structural parent to 5-hydroxypicolinic acid) in oxidation processes using peracetic acid, where the ligand is shown to accelerate the formation of high-valent manganese species responsible for the degradation of organic micropollutants. acs.orgnih.gov

The performance of these catalytic systems is highly dependent on the specific ligand structure, the metal center, and the reaction conditions. Below is a table summarizing the catalytic performance of representative metal complexes in selected organic transformations.

| Catalyst/Metal Precursor | Ligand | Transformation | Substrate | Oxidant | Yield (%) | Turnover Number (TON) | Reference |

|---|---|---|---|---|---|---|---|

| [VO(OMe)(5-Cl-quin)₂] | 5-chloro-quinolin-8-olate | Alkane Oxidation | Cyclohexane | H₂O₂ | 39 | 1780 | nih.gov |

| [VO(OMe)(5-NO₂-quin)₂] | 5-nitro-quinolin-8-olate | Alkane Oxidation | Cyclohexane | H₂O₂ | 29 | 1300 | nih.gov |

| Pd(OAc)₂ | 6-Hydroxypicolinic acid | Direct Arylation | Toluene | p-CF₃C₆H₄I | Moderate | Not Reported | uva.es |

| Mn(II) | Picolinic Acid | Micropollutant Degradation | Sulfamethoxazole | Peracetic Acid | >60% removal | Not Reported | nih.gov |

Development as Molecular Probes in Chemical Biology

The coordination of 5-hydroxypicolinic acid and its isomers to luminescent metal ions, particularly lanthanides, is a promising strategy for the development of molecular probes for applications in chemical biology. reading.ac.uk The aromatic heterocyclic structure of the ligand can function as an effective "antenna," absorbing ultraviolet or visible light and transferring the energy to the central lanthanide ion, which then emits light at its own characteristic, sharp, and long-lived wavelengths. This process, known as the antenna effect or sensitized emission, is crucial for creating highly sensitive luminescent probes. nih.gov

Research on the regioisomeric ligand 3-hydroxypicolinic acid has led to the synthesis of novel, highly luminescent lanthanide complexes. reading.ac.uk Specifically, complexes with Europium(III) and Terbium(III) were prepared and characterized. The Eu(III) complex, in particular, exhibits strong luminescence, making it a candidate for use as a photoactive center in more complex materials, such as nanocomposites with silica nanoparticles. reading.ac.uk The photoluminescence measurements of these complexes provide key data on their excitation and emission properties, which are fundamental to their function as probes. The sharp emission bands characteristic of lanthanide ions are advantageous for bioimaging, as they can be more easily distinguished from the broad autofluorescence of biological samples. nih.gov

The design of such probes involves careful selection of the ligand to ensure efficient energy transfer to the metal ion and to modulate the complex's solubility, stability, and targeting capabilities in a biological environment. nih.gov While research into complexes of 5-hydroxypicolinic acid itself as molecular probes is an emerging area, the principles demonstrated with its isomers and related picolinic acid derivatives establish a strong foundation for its potential. For example, lanthanide complexes based on 5-nitropicolinic acid have also been shown to exhibit ligand-centered emission, further highlighting the role of the substituted picolinic acid framework in designing luminescent materials. nih.gov

The photophysical properties of these complexes are critical for their application as molecular probes. The table below summarizes key spectroscopic data for lanthanide complexes with a hydroxypicolinate ligand.

| Complex | Ligand | Excitation Wavelength (nm) | Major Emission Peaks (nm) | Quantum Yield | Reference |

|---|---|---|---|---|---|

| [Eu(H₂O)(picOH)₂(μ-HpicO)]·3H₂O | 3-Hydroxypicolinic acid | ~340 | 579, 592, 615, 651, 699 | Not Reported | reading.ac.uk |

| [Tb(H₂O)(picOH)₂(μ-HpicO)]·3H₂O | 3-Hydroxypicolinic acid | ~340 | 489, 544, 584, 622 | Not Reported | reading.ac.uk |

Applications in Advanced Organic and Medicinal Chemistry Synthesis

Utilization as a Versatile Building Block in Heterocyclic Synthesis

The intrinsic reactivity of 5-hydroxypicolinic acid, stemming from its multiple functional groups, establishes it as a versatile building block in the synthesis of a wide range of heterocyclic compounds. nih.govmdpi.com The pyridine (B92270) core, a common motif in many biologically active molecules, combined with the reactive handles of the hydroxyl and carboxylic acid groups, enables its incorporation into more elaborate molecular frameworks through various synthetic strategies.

The chemical reactivity of 5-hydroxypicolinic acid is well-demonstrated through its participation in fundamental organic reactions such as esterification and nucleophilic substitution.

Esterification: The carboxylic acid moiety of the molecule readily undergoes esterification. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, can be employed to convert the carboxylic acid into its corresponding ester. masterorganicchemistry.comnih.gov This reaction is not only crucial for creating ester derivatives but also serves as a common strategy to protect the carboxylic acid group while other parts of the molecule are being modified. The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, a series of proton transfers, and finally the elimination of water to yield the ester. masterorganicchemistry.com

Nucleophilic Substitution: The pyridine ring of 5-hydroxypicolinic acid can be a substrate for nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry. pressbooks.publibretexts.org While the electron-rich pyridine ring is generally less reactive towards nucleophiles than benzene, the presence of the hydroxyl group influences the ring's electronic properties. More commonly, the hydroxyl group can be converted into a good leaving group, such as a tosylate. This transformation dramatically increases the susceptibility of that carbon position to attack by a nucleophile, leading to the displacement of the tosylate group and the formation of a new bond. libretexts.org This two-step sequence is a powerful method for introducing a variety of functional groups onto the pyridine scaffold.

The strategic application of reactions like esterification, etherification of the phenolic hydroxyl group, and nucleophilic substitution enables the synthesis of a broad spectrum of picolinic acid derivatives. ontosight.aiumsl.edu These synthetic derivatives are of immense interest in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its biological activity. The ability to generate a library of related compounds from a single precursor like 5-hydroxypicolinic acid is crucial for the discovery and development of new therapeutic agents. ontosight.ai

The following table summarizes potential derivatization pathways starting from 5-hydroxypicolinic acid:

| Functional Group | Reaction Type | Potential Reagents | Resulting Derivative Class |

| Carboxylic Acid | Esterification | Alcohols (e.g., Methanol, Ethanol) / Acid Catalyst | Picolinate Esters |

| Carboxylic Acid | Amidation | Amines / Coupling Agents | Picolinamide Derivatives |

| Hydroxyl Group | Etherification | Alkyl Halides / Base | 5-Alkoxypicolinic Acids |

| Hydroxyl Group | Esterification | Acyl Halides / Base | 5-Acyloxypicolinic Acids |

| Pyridine Ring | Halogenation | Halogenating Agents (e.g., NBS, NCS) | Halogenated Picolinic Acids |

Precursor in Derivatization Strategies for Biochemical and Material Science Applications

The reactivity of 5-hydroxypicolinic acid's functional groups makes it an excellent precursor for derivatization, a process where a compound is chemically modified to produce a new compound with properties suitable for a specific application.

For biochemical applications , derivatization is often used to enhance the analytical detection of molecules. Picolinic acid and its derivatives have been successfully used as derivatizing agents to tag other molecules, such as androgens, for high-sensitivity analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov The picolinic acid moiety enhances the ionization efficiency of the target molecule, leading to a stronger signal and lower detection limits. nih.gov Furthermore, the related compound 3-hydroxypicolinic acid is widely used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for the analysis of oligonucleotides, suggesting a potential role for 5-hydroxypicolinic acid in similar analytical techniques. scientificlabs.co.uk

In material science , multifunctional aromatic carboxylic acids are highly sought after as organic building blocks for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com 5-Hydroxypicolinic acid is an ideal candidate for this purpose. The nitrogen atom of the pyridine ring and the oxygen atoms from the deprotonated carboxylate and hydroxyl groups can act as multiple coordination sites, binding to metal ions to form extended one-, two-, or three-dimensional networks. mdpi.com The resulting MOFs can possess unique properties such as high porosity, thermal stability, and catalytic or luminescent activity, making them suitable for applications in gas storage, separation, and sensing.

The table below illustrates the conceptual design of coordination polymers using 5-hydroxypicolinate as a ligand:

| Metal Ion (Node) | 5-Hydroxypicolinate (Linker) | Auxiliary Ligand | Potential Network Dimensionality | Potential Application |

| Zn(II) | Yes | None | 2D or 3D | Luminescence, Sensing |

| Cu(II) | Yes | None | 1D, 2D, or 3D | Catalysis, Magnetism |

| Cd(II) | Yes | Bipyridine | 1D or 2D | Gas Adsorption |

| Ni(II) | Yes | Phenanthroline | 3D | Separation |

Emerging Research Directions and Future Perspectives on 5 Hydroxypicolinic Acid Hydrochloride

Integration with Novel Analytical Techniques for Enhanced Detection and Characterization

The accurate detection and characterization of 5-Hydroxypicolinic acid hydrochloride in complex matrices are paramount for research and quality control. Modern analytical chemistry offers a suite of powerful tools that can be integrated to achieve unprecedented levels of sensitivity and specificity. The development of robust analytical methods is a foundational step for further research into the compound's properties and applications.

Advanced chromatographic methods, particularly when coupled with sophisticated detectors in what are known as hyphenated techniques, represent the forefront of analytical chemistry. ajrconline.orgspringernature.comnih.gov These methods are indispensable for separating 5-Hydroxypicolinic acid from structurally similar compounds and for providing detailed structural information.

High-Performance Liquid Chromatography (HPLC), especially Reversed-Phase (RP-HPLC), is a primary technique for the analysis of polar aromatic compounds like pyridinecarboxylic acids. helixchrom.compensoft.net For 5-Hydroxypicolinic acid, a C18 column would likely be employed for separation, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer (such as phosphate (B84403) or formic acid) to ensure proper peak shape and retention. helixchrom.compensoft.netresearchgate.net The retention time can be finely controlled by adjusting the mobile phase composition, pH, and buffer concentration. helixchrom.com

The true power of modern analysis comes from hyphenating chromatography with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of LC with the mass-analyzing capability of MS. nih.gov Using an electrospray ionization (ESI) source, the separated 5-Hydroxypicolinic acid can be ionized and its mass-to-charge ratio determined, confirming its molecular weight. researchgate.net Furthermore, tandem mass spectrometry (LC-MS/MS) can fragment the parent ion to produce a unique fragmentation pattern, which serves as a structural fingerprint for unambiguous identification, even at trace levels in complex mixtures. ajrconline.orgnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. Since 5-Hydroxypicolinic acid is a polar and non-volatile compound, direct analysis by GC is challenging. Therefore, a derivatization step, such as silylation, is required to convert it into a more volatile and thermally stable derivative suitable for GC analysis. mdpi.commdpi.com This approach provides high chromatographic resolution and definitive mass-spectral data for identification. mdpi.com

The table below summarizes potential advanced chromatographic techniques applicable to the analysis of 5-Hydroxypicolinic acid, based on methods used for similar phenolic and pyridine-based carboxylic acids.

| Technique | Principle | Typical Application for 5-Hydroxypicolinic Acid | Key Advantages |

|---|---|---|---|

| RP-HPLC-UV/DAD | Separation on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. Detection via UV absorbance. | Quantification and purity assessment in bulk samples and simple mixtures. | Robust, reproducible, and widely available. pensoft.netunich.itjournaljpri.comorientjchem.org |

| LC-MS/MS | HPLC separation followed by mass spectrometric detection of parent and fragment ions. | Trace-level detection and unambiguous identification in complex biological or environmental samples. | High sensitivity, high specificity, and structural confirmation. nih.govresearchgate.net |

| GC-MS (with derivatization) | GC separation of a volatile derivative (e.g., silyl (B83357) ester) followed by mass spectrometric detection. | Identification and quantification, particularly when GC provides better separation for specific matrices. | Excellent chromatographic resolution and extensive mass spectral libraries for identification. mdpi.commdpi.com |

| LC-NMR | HPLC separation with subsequent NMR analysis of the eluent for direct structural elucidation. | Definitive structure determination of unknown impurities or metabolites without the need for isolation. | Provides complete, unambiguous structural information. ajrconline.org |

Exploration of Novel Derivatization Strategies for Enhanced Functionality and Research Utility

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are better suited for a particular analytical method. For 5-Hydroxypicolinic acid, derivatization of its carboxylic acid group can significantly enhance its detectability in mass spectrometry.

A promising strategy involves reacting the carboxylic acid moiety with specific reagents to improve its ionization efficiency in ESI-MS, particularly in the positive-ion mode where many carboxylic acids show poor response. Research has demonstrated that reagents such as 2-picolylamine (PA) can be used for this purpose. The reaction, facilitated by coupling agents like 2,2'-dipyridyl disulfide and triphenylphosphine, rapidly converts the carboxylic acid into a highly responsive amide derivative. This PA-derivatization has been shown to increase detection responses by 9 to 158-fold for various carboxylic acids, lowering the limits of detection into the low femtomole range. The resulting PA-derivatives yield characteristic product ions in MS/MS analysis, enabling sensitive and specific detection using selected reaction monitoring (SRM).

This approach is directly applicable to 5-Hydroxypicolinic acid, offering a practical method to significantly improve its detection sensitivity in complex biological samples. This enhanced sensitivity is crucial for metabolic studies, environmental monitoring, and other applications where the analyte is present in trace amounts.

| Derivatization Strategy | Target Functional Group | Reagent Example | Analytical Enhancement | Research Utility |

|---|---|---|---|---|

| Amidation | Carboxylic Acid | 2-Picolylamine (PA) | Greatly increases ionization efficiency and detection sensitivity in positive-ion LC-ESI-MS/MS. | Enables trace-level quantification in biological fluids and complex matrices. |

| Esterification/Silylation | Carboxylic Acid & Hydroxyl Group | Propyl chloroformate or Silylating agents (e.g., BSTFA) | Increases volatility and thermal stability for GC-MS analysis. | Allows for the use of high-resolution GC separation and established MS libraries for identification. nih.gov |

Bioengineering Approaches for Optimized Production and Biotransformation of 5-Hydroxypicolinic Acid

Bioengineering offers sustainable and efficient alternatives to traditional chemical synthesis for the production and modification of valuable compounds. Research into the microbial metabolism of 5-Hydroxypicolinic acid is paving the way for its optimized bioproduction and the creation of novel biotransformation pathways.

One significant advancement is the development of a method to produce 5-hydroxypyridine-2-carboxylic acid (5-HPA) directly from alginate, a renewable sugar polymer found in seaweed. This process utilizes an alginate lyase to break down alginate into oligoalginate, which is then acted upon by a recombinant oligoalginate lyase to form 4-deoxy-L-erythro-5-hexoseulose uronate (DEHU). In the presence of ammonia, DEHU is efficiently converted into 5-HPA. This cell-free enzymatic approach avoids the diversion of the substrate into competing metabolic pathways for bacterial growth, potentially leading to higher yields.

On the other side of the metabolic spectrum, understanding the degradation of 5-HPA is crucial for bioremediation and for engineering novel biotransformation pathways. In the bacterium Alcaligenes faecalis JQ135, a specific gene cluster, or operon, designated hpa, has been identified as being responsible for the catabolism of 5-HPA. The pathway begins with the enzyme HpaM, a novel FAD-dependent monooxygenase, which catalyzes the ortho-decarboxylative hydroxylation of 5-HPA to produce 2,5-dihydroxypyridine. Subsequent enzymatic steps further break down this intermediate. The discovery and characterization of these genes and enzymes provide a powerful toolkit for bioengineering. They can be harnessed to create microbial cell factories for the biotransformation of 5-HPA into other valuable chemicals or to engineer organisms for the bioremediation of environments containing pyridine (B92270) derivatives.

| Bioengineering Approach | Process | Key Enzymes/Pathways | Substrate | Product | Potential Application |

|---|---|---|---|---|---|

| Optimized Production | Cell-free enzymatic synthesis | Alginate lyase, Recombinant oligoalginate lyase | Alginate (from seaweed) | 5-Hydroxypicolinic acid | Sustainable and high-yield production from a renewable resource. |

| Biotransformation/Biodegradation | Microbial catabolism | hpa operon (e.g., HpaM monooxygenase, HpaX dioxygenase) from Alcaligenes faecalis | 5-Hydroxypicolinic acid | Intermediates of central metabolism (e.g., maleic acid) | Bioremediation, engineering novel metabolic pathways for specialty chemical synthesis. |

Q & A

Q. How can researchers quantify this compound in complex matrices?

- Methodological Answer : Analytical methods include derivatization with reagents like 5-amino salicylic acid, followed by UV-Vis spectroscopy or HPLC with diode-array detection (DAD). Calibration curves should be validated using spiked samples to account for matrix effects. Statistical validation (e.g., linearity, limit of detection) must adhere to protocols outlined in preclinical reporting standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation risks. Storage conditions should follow OSHA guidelines for carcinogenic compounds (e.g., locked cabinets, inert atmosphere). Emergency procedures for spills include neutralization with sodium bicarbonate and disposal via approved hazardous waste facilities .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Buffer solutions across pH 2–12 and temperatures ranging from 4°C to 40°C are standard. Data should be analyzed using Arrhenius kinetics to predict shelf-life. Include controls for oxidative degradation by purging samples with nitrogen .

Q. What spectroscopic techniques are most effective for differentiating this compound from structural analogs?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) can identify hydroxyl and carboxylic acid functional groups. For distinguishing isomers, nuclear Overhauser effect spectroscopy (NOESY) NMR is critical. Compare spectral data with reference libraries (e.g., PubChem) and cross-validate using X-ray crystallography if crystalline forms are obtainable .

Advanced Research Questions

Q. How does this compound interact with microbial monooxygenases, and what are the implications for biodegradation studies?

- Methodological Answer : The HpaM enzyme in Alcaligenes faecalis catalyzes 2-decarboxylative hydroxylation of 5-hydroxypicolinic acid. To study this, use recombinant enzyme assays with NADPH as a cofactor. Monitor reaction progress via LC-MS and employ site-directed mutagenesis to identify active-site residues. Contradictions in kinetic data (e.g., substrate inhibition) should be resolved using steady-state and pre-steady-state kinetic analyses .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of enzymes acting on this compound?

- Methodological Answer : Standardize assay conditions (pH, temperature, ionic strength) and validate enzyme activity using orthogonal methods (e.g., calorimetry vs. spectrophotometry). Perform meta-analyses of published data to identify outliers, and use computational docking to reconcile structural vs. functional discrepancies. Transparent reporting of raw data is essential .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density functional theory (DFT) calculations can optimize transition states for hydroxylation or decarboxylation reactions. Molecular dynamics simulations with explicit solvent models (e.g., water, DMSO) predict solvation effects. Validate models experimentally using isotopically labeled substrates (e.g., -picolinic acid) to trace reaction pathways .

Q. What are the challenges in scaling up enzymatic synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Enzyme stability at industrial scales requires immobilization on solid supports (e.g., silica nanoparticles). Optimize fed-batch bioreactor conditions (e.g., dissolved oxygen, substrate feeding rates) to prevent substrate inhibition. Use proteomic profiling to monitor enzyme degradation and adjust fermentation parameters dynamically .

Q. How does this compound function as a precursor in biotechnological applications, such as metal chelation or drug synthesis?

- Methodological Answer : Its hydroxyl and carboxyl groups enable chelation of transition metals (e.g., Fe, Cu), which can be studied using isothermal titration calorimetry (ITC). For drug synthesis, evaluate its incorporation into prodrugs via esterification or amidation, followed by in vitro cytotoxicity assays (e.g., MTT assay on HeLa cells) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.